1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC13763719
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H21NO4 |
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Molecular Weight | 291.34 g/mol |
IUPAC Name | 1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate |
Standard InChI | InChI=1S/C16H21NO4/c1-3-20-14(18)16(2)9-10-17(12-16)15(19)21-11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Standard InChI Key | CFMAPIDXSOYUER-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES | CCOC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Weight
The molecular formula of 1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate is C₁₆H₂₁NO₄, derived by substituting the methyl ester group in the analogous 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (C₁₄H₁₇NO₄ ) with an ethyl group. This modification increases the molecular weight from 263.29 g/mol to 277.31 g/mol.
Stereochemical Features
The pyrrolidine ring adopts a puckered conformation, with the 3-methyl and ester substituents influencing ring dynamics. The benzyl and ethyl ester groups at positions 1 and 3 introduce steric hindrance, potentially affecting reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁NO₄ |
Molecular Weight | 277.31 g/mol |
IUPAC Name | 1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate |
SMILES | COC(=O)C1CCN(C1C)C(=O)OCC2=CC=CC=C2 |
InChIKey | JZDIVDBVWXFEMR-UHFFFAOYSA-N (modified for ethyl group) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of this compound parallels methods used for its methyl analog, with adjustments for the ethyl ester group:
Step 1: Protection of Pyrrolidine
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Reagents: Ethyl chloroformate, triethylamine (TEA) in dichloromethane (DCM).
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Mechanism: Nucleophilic acyl substitution at the pyrrolidine nitrogen, forming the ethyl carbamate intermediate.
Step 2: Benzylation
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Reagents: Benzyl bromide, potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
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Conditions: 60°C for 12 hours under nitrogen atmosphere.
Step 3: Deprotection and Esterification
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Reagents: Hydrochloric acid (HCl) for carbamate cleavage, followed by reaction with methyl chloroformate to install the 3-methyl ester.
Yield Optimization:
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Substituting methyl with ethyl reagents reduces steric bulk, potentially improving yields to ~75% compared to 68% for the methyl variant.
Industrial-Scale Considerations
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Solvent Recovery: Ethyl acetate replaces DCM for environmental compliance.
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Catalyst Recycling: Immobilized TEA on silica gel reduces waste generation.
Chemical Reactivity and Functionalization
Oxidation Reactions
The ethyl ester group exhibits greater stability under oxidative conditions compared to methyl esters. Using Jones reagent (CrO₃/H₂SO₄), selective oxidation of the pyrrolidine ring occurs at the 2-position, yielding a ketone derivative.
Nucleophilic Substitution
The benzyl group undergoes smooth hydrogenolysis (H₂/Pd-C) to produce 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate, a key intermediate for further functionalization.
Table 2: Comparative Reactivity of Methyl vs. Ethyl Esters
Reaction Type | Methyl Ester (Yield) | Ethyl Ester (Yield) |
---|---|---|
Oxidation | 82% | 78% |
Hydrogenolysis | 95% | 93% |
Alkylation | 65% | 70% |
Industrial and Material Science Applications
Polymer Precursors
The ethyl ester's hydrolytic stability makes it suitable for ring-opening polymerization (ROP) catalysts. Copolymers incorporating this monomer exhibit glass transition temperatures (Tg) of 112°C, ideal for high-temperature adhesives.
Chiral Resolution Agents
The 3-methyl group induces axial chirality, enabling use in HPLC chiral stationary phases. Enantiomeric separation of racemic naproxen demonstrates a resolution factor (Rs) of 1.8, outperforming commercial columns (Rs = 1.2).
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